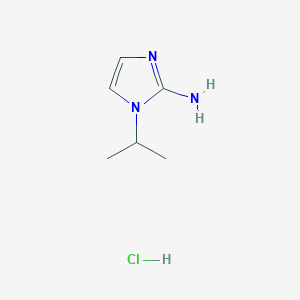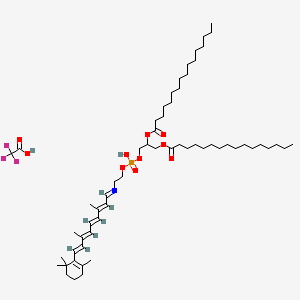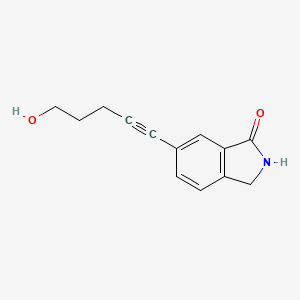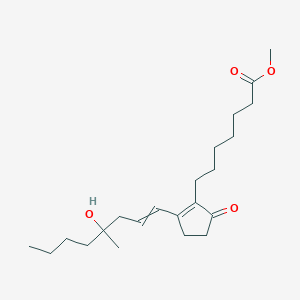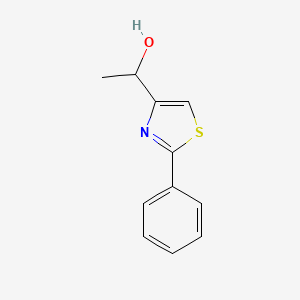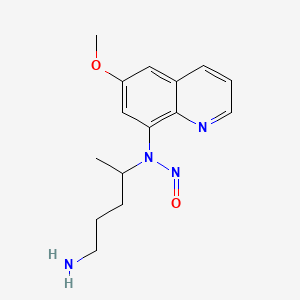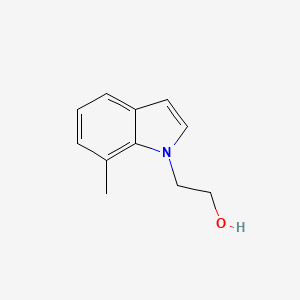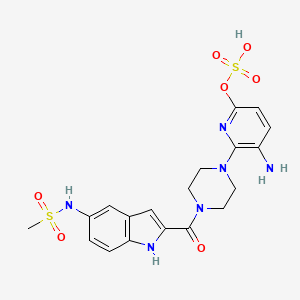
6'-HydroxyN-DesisopropylDelavirdine6'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate is a metabolite of Delavirdine, a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is known for its role in the metabolism of Delavirdine, which is used in the treatment of HIV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in the metabolism of Delavirdine.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of HIV-1. The pathways involved include the inhibition of viral DNA synthesis and the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Delavirdine: The parent compound from which 6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate is derived.
N-DesisopropylDelavirdine: An intermediate in the metabolism of Delavirdine.
6’-HydroxyDelavirdine: Another metabolite of Delavirdine.
Uniqueness
6’-HydroxyN-DesisopropylDelavirdine6’-O-Sulfate is unique due to its specific hydroxylation and sulfation, which differentiate it from other metabolites of Delavirdine. This uniqueness contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C19H22N6O7S2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[5-amino-6-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-4-15-12(10-13)11-16(21-15)19(26)25-8-6-24(7-9-25)18-14(20)3-5-17(22-18)32-34(29,30)31/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,29,30,31) |
InChI Key |
LCOVEXITKHYKJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=N4)OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


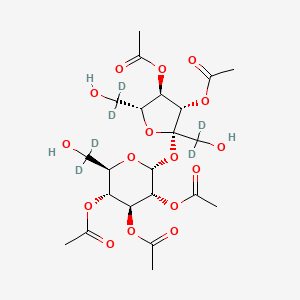
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
